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Introduction
Kaldil, chemically known as theophyllinyl 7-ω-n-propane sulfonate of papaverine, is a

vasodilator drug historically used for cerebrovascular disorders.[1] Its therapeutic effect stems

from the combined action of its two constituent molecules: papaverine, a non-specific

phosphodiesterase (PDE) inhibitor, and a theophylline derivative, which also exhibits PDE

inhibitory activity.[1][2][3] This document provides detailed application notes and experimental

protocols for the synthesis of Kaldil, focusing on the preparation of its precursors and their final

combination.
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Compound Target IC50 (µM) Reference

Papaverine PDE 3.8 [1]

Theophylline PDE 665 [1]

Papaverine PDE10A - [3]

Experimental Protocols
I. Synthesis of Papaverine
This protocol is adapted from a reported chemical synthesis of papaverine.[4][5]

Step 1: Synthesis of Methyl 2-(3,4-dimethoxyphenyl)acetate

To a solution of 2-(3,4-dimethoxyphenyl)acetic acid in methanol, add a catalytic amount of

concentrated sulfuric acid.

Reflux the mixture for 4-6 hours.

Monitor the reaction by thin-layer chromatography (TLC).

After completion, remove the methanol under reduced pressure.

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution

and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 2-

(3,4-dimethoxyphenyl)acetate.

Yield: Approximately 99%.[4]

Characterization: 1H NMR (300 MHz, CDCl3): δ 3.57 (s, 2H), 3.69 (s, 3H), 3.86 (s, 6H),

6.82 (s, 3H). 13C NMR (75 MHz, CDCl3): δ 40.7, 52.0, 55.8, 111.1, 112.3, 121.3, 126.4,

148.1, 148.8, 172.3. IR (KBr) ν 1735 (C=O Ester).[4]

Step 2: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
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Mix methyl 2-(3,4-dimethoxyphenyl)acetate and 2-(3,4-dimethoxyphenyl)ethanamine in a

round-bottom flask.

Heat the mixture at 130°C for 1-2 hours.

Monitor the reaction by TLC.

Cool the reaction mixture and purify the product by column chromatography on silica gel.

Yield: Approximately 90%.[4]

Characterization: 1H NMR (300 MHz, CDCl3): δ 2.66-2.68 (t, 2H), 3.37 (m, 2H), 3.47 (s,

2H), 3.82 (s, 3H), 3.83 (s, 3H), 3.85 (s, 3H), 3.88 (s, 3H), 5.4 (s, 1H, NH), 6.50-6.80 (m,

6H, Ar). 13C NMR (75 MHz, CDCl3): δ 34.9, 40.7, 43.3, 55.8, 111.0, 111.3, 111.6, 112.3,

120.5, 121.5, 127.0, 130.9, 147.5, 148.2, 148.9, 149.2, 171.4. IR (KBr) ν 1641.61 (C=O

Amide).[4]

Step 3: Synthesis of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Dissolve N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in toluene.

Add polyphosphoric acid to the solution.

Reflux the mixture for 2-4 hours.

Monitor the reaction by TLC.

Cool the reaction mixture and carefully add ice water.

Basify the aqueous layer with a sodium hydroxide solution and extract with toluene.

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to

obtain the product.

Step 4: Synthesis of Papaverine

Dissolve 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline in water.
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Add 10% Palladium on carbon (Pd/C) catalyst.

Heat the mixture to reflux for 48 hours.

Monitor the reaction by TLC.

Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

Extract the aqueous solution with an organic solvent (e.g., chloroform).

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude

papaverine.

Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Yield: Approximately 82%.[4]

Characterization: Melting point: 146-148 °C. 1H NMR (400 MHz, CDCl3)δ: 3.88(s, 3H),

3.93(s, 3H), 4.02(s, 3H), 4.07(s, 3H), 4.48 (s, 2H), 6.95 (d, 2H, J=8.8 Hz), 7.36 (s, 1H),

7.93–7.99 (m,2H), 8.48 (d, 1H, J=5.2Hz). 13C NMR (400 MHz, CDCl3)δ: 46.2, 55.5, 56.0,

61.2, 61.6, 100.3, 103.7, 113.7, 116.5, 123.7, 129.1, 129.7, 133.2, 139.5, 144.2, 146.7,

154.0, 154.5. MS: m/z (%) = 340.3 [M+1].[6]

II. Synthesis of 3-(1,3-dimethyl-2,6-dioxopurin-7-
yl)propane-1-sulfonic acid
This protocol is based on the known reactivity of theophylline with sultones.[5][6]

Dissolve theophylline in a suitable aprotic polar solvent, such as dimethylformamide (DMF).

Add an equimolar amount of a base, such as sodium hydride or potassium carbonate, to

deprotonate the N7 position.

Stir the mixture at room temperature for 30 minutes.

Add 1,3-propanesultone dropwise to the reaction mixture.

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
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Monitor the reaction by TLC.

After completion, cool the reaction mixture and pour it into ice water.

Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(1,3-dimethyl-

2,6-dioxopurin-7-yl)propane-1-sulfonic acid.

III. Formation of Theophyllinyl 7-ω-n-propane sulfonate
of Papaverine (Kaldil)
This protocol describes a general procedure for the formation of a salt between a basic alkaloid

and a sulfonic acid.[7][8][9]

Dissolve papaverine in a suitable organic solvent, such as ethanol or methanol.

In a separate flask, dissolve an equimolar amount of 3-(1,3-dimethyl-2,6-dioxopurin-7-

yl)propane-1-sulfonic acid in the same solvent.

Slowly add the sulfonic acid solution to the papaverine solution with stirring.

A precipitate of the salt should form. If not, the solution can be concentrated or a less polar

co-solvent can be added to induce precipitation.

Stir the mixture at room temperature for 1-2 hours.

Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to

obtain Kaldil.

The ionic nature of the salt can be confirmed by 1H–15N HMBC NMR measurements, where

a substantial shift in the nitrogen signal of papaverine upon protonation is indicative of salt

formation.[7]
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Caption: The cAMP signaling pathway and the inhibitory action of Kaldil.
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Caption: A logical workflow for the synthesis of Kaldil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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